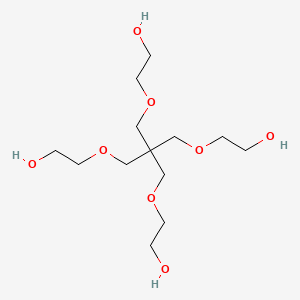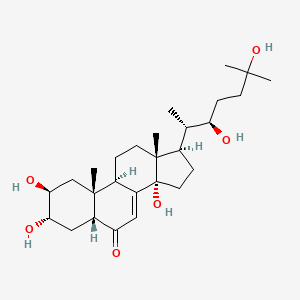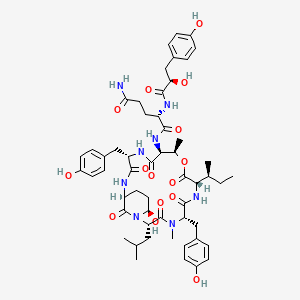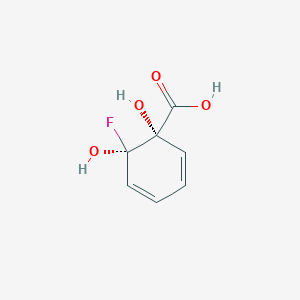![molecular formula C10H9O5- B1260561 4-[(2-Hydroxyethoxy)carbonyl]benzoate](/img/structure/B1260561.png)
4-[(2-Hydroxyethoxy)carbonyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Poly(ethylene terephthalate)(1-) is an ionic polymer resulting from the deprotonation of the terminal carboxy groups of poly(ethylene terephthalate) polymer. It is a conjugate base of a poly(ethylene terephthalate) polymer.
Applications De Recherche Scientifique
Applications in Food Science and Toxicity Mitigation
4-Hydroxy-2-nonenal in Food Products
This study discusses lipid peroxidation contaminants in food, notably 4-hydroxy-2-nonenal (4-HNE), which is structurally similar to 4-[(2-Hydroxyethoxy)carbonyl]benzoate. The study covers the formation pathways, toxicity, analysis methods, occurrence in foodstuffs, and mitigation strategies for 4-HNE, highlighting its presence in PUFAs-rich vegetable oil and oil-based food as major intake sources. It emphasizes the need for sensitive detection techniques combined with feasible control methods to ensure food quality and safety. However, the study also notes that current detection methods and control strategies have inherent limitations, urging the development of effective 4-HNE detection and new controlling technologies at the industrial level (Liao et al., 2020).
Applications in Organic Synthesis and Medicinal Chemistry
Methyl-2-formyl benzoate A Review of Synthesis and Applications
This review focuses on methyl-2-formyl benzoate, a compound with a structure related to 4-[(2-Hydroxyethoxy)carbonyl]benzoate, known for its pharmacological activities and as a bioactive precursor in organic synthesis. The study provides insights into the various synthetic routes for preparing methyl-2-formyl benzoate and its importance as a precursor for new bioactive molecules. It also discusses the compound's versatility in organic synthesis and its role as a raw material for medical products, highlighting its significance in synthetic fields and the pharmaceutical industry (Farooq & Ngaini, 2019).
Applications in Biomaterials and Environmental Science
Surface-Modified Highly Biocompatible Bacterial-poly(3-hydroxybutyrate-co-4-hydroxybutyrate) A Review
This review discusses the bacterial-derived bio-based polymer, poly(3-hydroxybutyrate-co-4-hydroxybutyrate) [(P(3HB-co-4HB)], which is structurally related to 4-[(2-Hydroxyethoxy)carbonyl]benzoate. The study highlights P(3HB-co-4HB)'s applications in medical fields due to its desirable mechanical, physical properties, non-genotoxicity, and biocompatibility. It elaborates on the surface modifications of PHAs, like P(3HB-co-4HB), to overcome limitations and facilitate their use in diverse medical applications. The integration of nanotechnology has enhanced the functionality of P(3HB-co-4HB) biomaterials, promising a non-cytotoxic and biocompatible material without inducing severe inflammatory responses for effective alternatives in healthcare biotechnology (Chai et al., 2020).
Propriétés
Nom du produit |
4-[(2-Hydroxyethoxy)carbonyl]benzoate |
|---|---|
Formule moléculaire |
C10H9O5- |
Poids moléculaire |
209.17 g/mol |
Nom IUPAC |
4-(2-hydroxyethoxycarbonyl)benzoate |
InChI |
InChI=1S/C10H10O5/c11-5-6-15-10(14)8-3-1-7(2-4-8)9(12)13/h1-4,11H,5-6H2,(H,12,13)/p-1 |
Clé InChI |
BCBHDSLDGBIFIX-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1C(=O)[O-])C(=O)OCCO |
SMILES canonique |
C1=CC(=CC=C1C(=O)[O-])C(=O)OCCO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-(Diaminomethylideneamino)-4-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl] carbamate](/img/structure/B1260479.png)



![n-Cyano-1-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-n'-octyl-2(1h)-isoquinoline-carboximidamide](/img/structure/B1260484.png)
![(1R,21S,22S,23R)-22-hydroxy-11,21,23-trimethyl-24-oxa-20-azahexacyclo[19.3.1.02,19.05,18.07,16.08,13]pentacosa-2(19),3,5(18),7(16),8(13),9,11,14-octaene-6,17-dione](/img/structure/B1260485.png)






